

# Analytical methods for 4-Hydroxy-3-(trifluoromethyl)benzotrile characterization

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## Compound of Interest

Compound Name: 4-Hydroxy-3-(trifluoromethyl)benzotrile

Cat. No.: B051966

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An application note on the analytical methods for the characterization of **4-Hydroxy-3-(trifluoromethyl)benzotrile**.

## Application Note: Characterization of 4-Hydroxy-3-(trifluoromethyl)benzotrile

Audience: Researchers, scientists, and drug development professionals.

Introduction **4-Hydroxy-3-(trifluoromethyl)benzotrile**, with the chemical formula  $C_8H_4F_3NO$ , is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.<sup>[1]</sup> Its purity, identity, and stability are critical for ensuring the quality and efficacy of final products. This document provides a comprehensive overview of the analytical methods for the complete characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties A summary of the key physicochemical properties of **4-Hydroxy-3-(trifluoromethyl)benzotrile** is presented below. These properties are fundamental for the development of analytical methods.

Property	Value	Reference
Molecular Formula	C8H4F3NO	[1][2][3]
Molecular Weight	187.12 g/mol	[1][3]
CAS Number	124811-71-8	[2]
Appearance	White to cream or pale brown powder	[1][2]
Melting Point	170-176 °C	[1][2]
Solubility	Insoluble in water; slightly soluble in Chloroform, DMSO, and Methanol	[1]
pKa (Predicted)	5.85 ± 0.43	[1]

## Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of **4-Hydroxy-3-(trifluoromethyl)benzonitrile** and identifying any potential impurities.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities that may be present in the sample.

[4][5]

#### Experimental Protocol

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the **4-Hydroxy-3-(trifluoromethyl)benzonitrile** sample.

- Dissolve in 10 mL of a suitable solvent like methanol or acetone to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
- GC Conditions:
  - Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Inlet Temperature: 250 °C.
  - Injection Volume: 1 µL (with a split ratio of 20:1).
  - Oven Temperature Program:
    - Initial temperature: 80 °C, hold for 2 minutes.
    - Ramp: 10 °C/min to 280 °C.
    - Hold at 280 °C for 5 minutes.
- MS Conditions:
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-450.

## Data Presentation

Parameter	Expected Value
Purity Assay	≥98.0% <sup>[2]</sup>
Molecular Ion (M <sup>+</sup> )	m/z 187
Key Fragment Ions	To be determined experimentally.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds and is the preferred method for routine quality control and purity analysis.<sup>[4]</sup> A reverse-phase method is suitable for this compound.<sup>[6]</sup>

### Experimental Protocol

- Instrumentation: An HPLC system with a UV detector.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the sample.
  - Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
  - Filter through a 0.45 µm syringe filter.
- HPLC Conditions:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.

#### Data Presentation

Parameter	Expected Value
Retention Time	To be determined experimentally.
Purity (by area %)	≥98.0%

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are used to confirm the chemical structure and identity of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### Experimental Protocol

- Instrumentation: 400 MHz NMR Spectrometer.[7]
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Analysis:
  - Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR spectra.
  - Use Tetramethylsilane (TMS) as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR.[7]

#### Predicted Spectral Data

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
$^1\text{H}$ NMR	~10-11	Singlet (Ar-OH)
~7.0-8.0	Multiplets (Ar-H)	
$^{13}\text{C}$ NMR	~160	Ar-C-OH
~115-140	Ar-C	
~118	-CN	
~123 (q)	-CF <sub>3</sub>	
$^{19}\text{F}$ NMR	~ -60 to -65	Singlet (-CF <sub>3</sub> )

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[8]

### Experimental Protocol

- Instrumentation: FTIR Spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.
- Analysis: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .

### Characteristic Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretch (hydroxyl)	3200-3600 (broad)
Aromatic C-H stretch	3000-3100
C≡N stretch (nitrile)	2220-2240
Aromatic C=C stretch	1450-1600
C-F stretch (trifluoromethyl)	1100-1350 (strong)
C-O stretch (hydroxyl)	1200-1260

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution analysis.

### Experimental Protocol

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Infuse the solution directly into the mass spectrometer.
- Analysis: Acquire spectra in both positive and negative ion modes.

### Predicted Mass-to-Charge Ratios (m/z)

Adduct	Predicted m/z	Reference
[M+H] <sup>+</sup>	188.03178	[9]
[M+Na] <sup>+</sup>	210.01372	[9]
[M-H] <sup>-</sup>	186.01722	[9]

## Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability, melting point, and decomposition profile of the compound.[\[10\]](#)[\[11\]](#)

## Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting point.[\[12\]](#)

### Experimental Protocol

- Instrumentation: Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[\[13\]](#)
- Analysis:
  - Atmosphere: Nitrogen at a flow rate of 50 mL/min.
  - Temperature Program: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.[\[13\]](#)

## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[\[14\]](#)

### Experimental Protocol

- Instrumentation: Thermogravimetric Analyzer.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic or platinum TGA pan.[\[13\]](#)
- Analysis:
  - Atmosphere: Nitrogen at a flow rate of 20 mL/min.



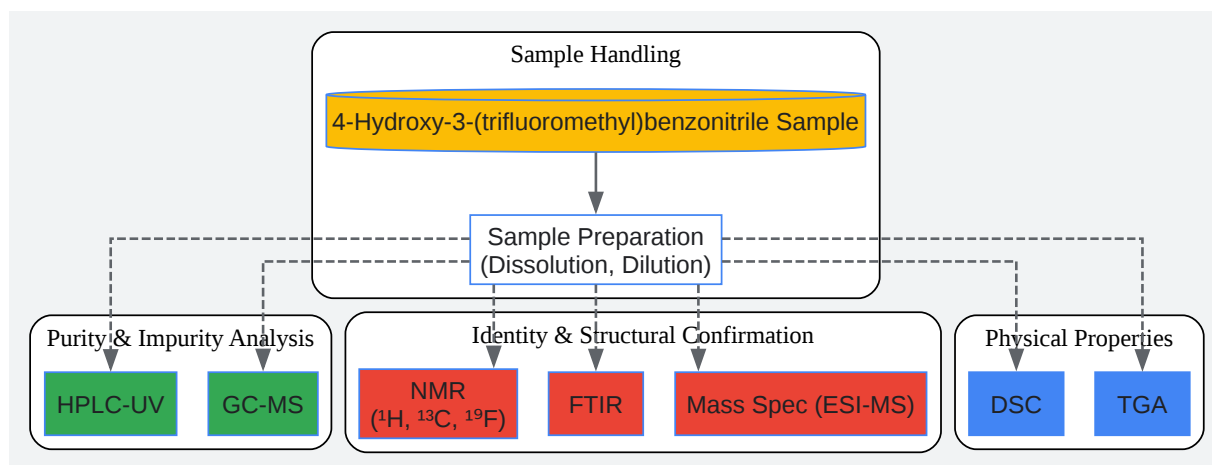
- Temperature Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.[13]

## Data Presentation

Parameter	Method	Expected Value
Melting Point (Onset)	DSC	~170-176 °C
Decomposition Temp (Onset)	TGA	> 250 °C (Illustrative)
Residue at 600 °C	TGA	< 2% (in inert atmosphere)

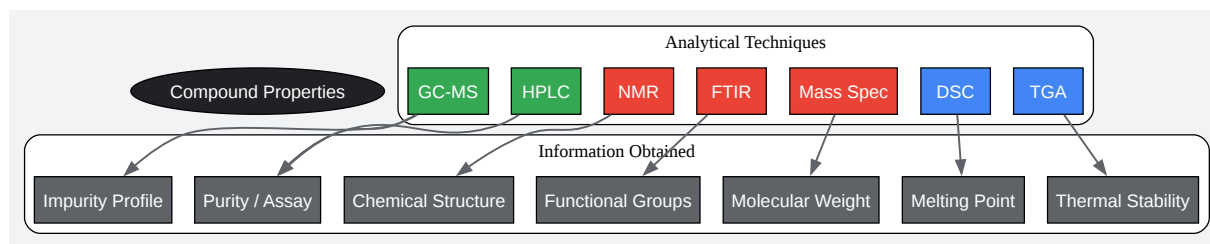
## Visualizations

The following diagrams illustrate the analytical workflow and the relationship between the techniques and the information they provide.



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Caption: Analytical workflow for the characterization of **4-Hydroxy-3-(trifluoromethyl)benzonitrile**.



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Caption: Relationship between analytical techniques and the data obtained for the compound.

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